molecular formula C8H8O3 B1592323 2,4-Dihydroxy-5-methylbenzaldehyde CAS No. 39828-37-0

2,4-Dihydroxy-5-methylbenzaldehyde

Cat. No. B1592323
CAS RN: 39828-37-0
M. Wt: 152.15 g/mol
InChI Key: JATWPRIBCRVOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-5-methylbenzaldehyde is a type of organic compound . It is a potential building block for bioactive compounds, specialty chemicals, and dyes . It undergoes regioselective mono-benzylation reaction under extremely mild basic conditions .


Molecular Structure Analysis

The molecular formula of 2,4-Dihydroxy-5-methylbenzaldehyde is C8H8O3 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dihydroxy-5-methylbenzaldehyde include a molecular weight of 152.15 . It is a solid at room temperature .

Scientific Research Applications

Cascade Reactions in Ethanol Upgrading

2,4-Dihydroxy-5-methylbenzaldehyde is involved in the synthesis of various chemicals. A study demonstrated its role in ethanol upgrading reactions, where it is formed through sequential aldol condensations and dehydrocyclization on hydroxyapatite catalysts. This process competes with the Guerbet reaction, leading to the production of C8 aromatic products (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Synthesis for Pheromone Applications

2,4-Dihydroxy-5-methylbenzaldehyde plays a role in the chemical ecology of astigmatid mites, functioning as an alarm and sex pheromone. Establishing a convenient synthesis of this compound is crucial for developing practical applications of these pheromones (Satoshi Noguchi, N. Mori, Y. Kuwahara, Masashi Sato, 1997).

Photochemical Studies

The compound's behavior in photochemical conversions has been studied. For example, the impact of substituents on the photochemical conversion of methylbenzaldehydes to quinodimethanes was explored, highlighting its importance in understanding chemical photo-reactivity (J. Charlton, K. Koh, 1988).

Catalytic Oxidation Research

Research on the oxidation of benzylic alcohols to aldehydes in water at room temperature using copper catalysts has demonstrated the production of 4-methylbenzaldehyde. This study is significant for environmentally-friendly chemical production processes (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Synthesis of Crotylbenzaldehydes

2,4-Dihydroxy-5-methylbenzaldehyde is also used in the synthesis of crotylbenzaldehydes, which are further processed into 2-methylformylchromans. This research has applications in organic synthesis and the development of new chemical entities (V. K. Ahluwalia, D. Singh, R. Singh, 1984).

Electrodeposition Studies

In electrochemistry, dihydroxybenzaldehyde isomers, including 2,4-dihydroxy-5-methylbenzaldehyde, have been used to modify electrodes for biosensor applications. These electrodes exhibit catalytic activity, especially in the electrooxidation of NADH, which is crucial for enzymatic biosensors (F. Pariente, F. Tobalina, M. Darder, E. Lorenzo, H. Abruña, 1996).

Nonlinear Optical Material Research

2,4-Dihydroxy-5-methylbenzaldehyde has been studied for its nonlinear optical properties. Its hyperpolarizabilities, vibrational behavior, and optical transition properties have been analyzed, making it a promising candidate for optical limiting materials and other applications in photonics (D. Jayareshmi, H. Robert, D. Aruldhas, 2021).

Isolation from Mangrove Fungus

2,4-Dihydroxy-5-methylbenzaldehyde has been isolated from mangrove fungus, showcasing its natural occurrence and potential for bioprospecting. The study of its derivatives can lead to the discovery of new compounds with unique properties (C. Shao, Chang-Yun Wang, Mei-Yan Wei, Z. Jia, Z. She, Yongcheng Lin, 2009).

Fluorescent pH Sensor Development

It has been used in the development of fluorescent pH sensors. A study describes a probe based on 2,4-dihydroxy-5-methylbenzaldehyde, which exhibited a significant increase in fluorescence intensity across a specific pH range, useful for biological studies (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).

Conversion to Benzoyloxy Derivatives

The compound's conversion to benzoyloxy derivatives and subsequent structural characterization provide insights into its chemical properties and potential applications in various chemical syntheses (Zhiyong Hu, M. Hardie, Pannee Burckel, A. A. Pinkerton, P. Erhardt, 1999).

Safety And Hazards

2,4-Dihydroxy-5-methylbenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2,4-dihydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATWPRIBCRVOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610809
Record name 2,4-Dihydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-methylbenzaldehyde

CAS RN

39828-37-0
Record name 2,4-Dihydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxy-5-methylbenzaldehyde
Reactant of Route 2
2,4-Dihydroxy-5-methylbenzaldehyde
Reactant of Route 3
2,4-Dihydroxy-5-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dihydroxy-5-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dihydroxy-5-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dihydroxy-5-methylbenzaldehyde

Citations

For This Compound
28
Citations
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 www.google.com
JC Bell, A Robertson - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
IN Part I (this vol., p. 627) it was observed that the main difficulty encountered in the preparation of pure xanthoxyletin was due to the presence (in smaller amount) of another substance …
Number of citations: 6 pubs.rsc.org
L **e, Y Takeuchi, LM Cosentino… - Journal of medicinal …, 1999 - ACS Publications
To explore the structural requirements of (+)-cis-khellactone derivatives as novel anti-HIV agents, 24 monosubstituted 3‘,4‘-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) derivatives …
Number of citations: 208 pubs.acs.org
LK Forsberg, M Anyika, Z You, S Emery… - European journal of …, 2018 - Elsevier
Heat shock protein 90 (Hsp90) is a chaperone under investigation for the treatment of cancer and neurodegenerative diseases. Neuroprotective Hsp90áC-terminal inhibitors derived …
Number of citations: 9 www.sciencedirect.com
DA Collins, F Haworth, K Isarasena… - Journal of the Chemical …, 1950 - pubs.rsc.org
… Methylation of 2 : 4-dihydroxy-5-methylbenzaldehyde (10 g.) with methyl iodide (12 g.) and potassium carbonate (15 g.) in boiling acetone (200 ml.) during 80 minutes gave rise to 2-…
Number of citations: 1 pubs.rsc.org
S Kawashita, K Aoyagi, K Fukushima, R Hantani… - tgfbeta-signaling.com
The development of small molecule inhibitors of programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) has drawn research interest for the treatment of cancer. …
Number of citations: 0 tgfbeta-signaling.com
L **e - 1999 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLLG GGGGGG GG aaYLL This manuscript has been reproduced from the microfilm master…
Number of citations: 1 search.proquest.com
Y Zhang, Y Guo, J Gao, W Huang, X Dong, M Liu - 2021 - researchsquare.com
Immune checkpoint inhibitors targeting the PD-1/PD-L1 pathway have become a" game-changer" in the cancer treatment. However, none of the small molecular inhibitors has been …
Number of citations: 3 www.researchsquare.com
S Kawashita, K Aoyagi, K Fukushima… - Chemical Biology & …, 2021 - Wiley Online Library
The development of small molecule inhibitors of programmed cell death‐1/programmed cell death‐ligand 1 (PD‐1/PD‐L1) has drawn research interest for the treatment of cancer. …
Number of citations: 3 onlinelibrary.wiley.com
M Liu, Y Zhang, Y Guo, J Gao, W Huang… - Medicinal Chemistry …, 2021 - Springer
Immune checkpoint inhibitors targeting the PD-1/PD-L1 pathway have become a “game-changer” in the cancer treatment. However, none of the small molecular inhibitors has been …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.